molecular formula C6H7NO B14428340 4-(Ethenyloxy)but-2-enenitrile CAS No. 79929-69-4

4-(Ethenyloxy)but-2-enenitrile

Cat. No.: B14428340
CAS No.: 79929-69-4
M. Wt: 109.13 g/mol
InChI Key: DRKXRCDPGQECPU-UHFFFAOYSA-N
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Description

4-(Ethenyloxy)but-2-enenitrile is an aliphatic nitrile derivative featuring a conjugated enyne system with an ethenyloxy substituent at the 4-position. Its structure combines a reactive α,β-unsaturated nitrile backbone with a vinyl ether group, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electron-withdrawing nitrile group and the electron-donating ethenyloxy substituent, enabling applications in polymerization, cycloaddition reactions, and as a precursor for functionalized heterocycles.

Below, we compare it with four related compounds, emphasizing molecular structure, synthesis, physicochemical properties, and applications.

Properties

CAS No.

79929-69-4

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

4-ethenoxybut-2-enenitrile

InChI

InChI=1S/C6H7NO/c1-2-8-6-4-3-5-7/h2-4H,1,6H2

InChI Key

DRKXRCDPGQECPU-UHFFFAOYSA-N

Canonical SMILES

C=COCC=CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Ethenyloxy)but-2-enenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Ethenyloxy)but-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxides and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various nitrile derivatives.

Scientific Research Applications

4-(Ethenyloxy)but-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Ethenyloxy)but-2-enenitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group is highly polar, making it susceptible to nucleophilic attack. The vinyl ether group can undergo electrophilic addition reactions, leading to the formation of various products .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Structural Features
4-(Ethenyloxy)but-2-enenitrile C₆H₇NO 109.13 (calc.) Ethenyloxy (-O-CH₂-CH₂), nitrile (-CN) Conjugated enyne system, aliphatic chain
(E)-3-Methyl-4-(4-phenoxy-phenoxy)-but-2-enenitrile C₁₇H₁₅NO₂ 265.31 3-Methyl, 4-(4-phenoxy-phenoxy) Aromatic substituents, steric hindrance
(2E)-4-hydroxybut-2-enenitrile C₄H₅NO 83.09 Hydroxyl (-OH) at 4-position Polar, hydrogen-bonding capability
4-But-3-enoxybenzonitrile C₁₁H₁₁NO 173.21 Aromatic benzonitrile, allyl ether Aromatic-electronic conjugation
(2Z)-3-amino-2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}but-2-enenitrile C₁₄H₁₃N₅OS 299.35 Amino-thiazol, methoxyphenyl Heterocyclic complexity, pharmaceutical relevance

Key Observations :

  • Reactivity : The ethenyloxy group in this compound likely enhances electrophilicity at the β-carbon compared to the hydroxyl analog , facilitating nucleophilic additions.
  • Steric Effects: The bulky phenoxy groups in reduce conformational flexibility, whereas the aliphatic chain in the target compound allows for greater rotational freedom.
  • Electronic Properties : The benzonitrile group in introduces aromatic stabilization, contrasting with the aliphatic nitrile in the target compound.

Physicochemical Properties

  • Polarity : The hydroxyl analog exhibits higher polarity (logP ~0.5 estimated) due to -OH, whereas the ethenyloxy derivative is less polar (logP ~1.2 estimated).
  • Stability : The aromatic benzonitrile in confers thermal stability, while the aliphatic nitrile in the target compound may be prone to hydrolysis under acidic/basic conditions.
  • Boiling/Melting Points: Data gaps exist, but trends suggest: Hydroxyl analog : Higher bp due to hydrogen bonding. Phenoxy-substituted : Higher mp due to crystalline packing from aromatic groups.

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